Product packaging for 1-(2-Phenylethyl)aziridine(Cat. No.:CAS No. 3164-46-3)

1-(2-Phenylethyl)aziridine

Cat. No.: B13737021
CAS No.: 3164-46-3
M. Wt: 147.22 g/mol
InChI Key: QSHMWSLFNQLCNI-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)aziridine is a valuable non-activated aziridine building block for enantioselective synthesis. Its structure, featuring a chiral phenylethyl group on the nitrogen, serves as a powerful chiral auxiliary that directs stereoselective transformations, enabling the production of enantiomerically pure compounds . A primary research application is its use in the synthesis of nitrogen-containing heterocycles and biologically active molecules. The aziridine ring can be activated by electrophiles to form aziridinium ions . These highly reactive intermediates undergo regioselective ring-opening by a wide range of nucleophiles (e.g., oxygen, nitrogen, carbon, and halide nucleophiles), allowing for the controlled construction of complex amine structures . This methodology is particularly effective for synthesizing pyrrolidine and piperidine rings, which are core structures in many alkaloids and pharmaceuticals . Furthermore, the chiral framework of this compound makes it a synthetic equivalent of serinal, providing a versatile pathway to vicinal amino alcohols, sphingoids, ceramides, and various hydroxy amino acids without epimerization issues common to other aldehydes like Garner's aldehyde . The chiral phenylethyl auxiliary can be removed under controlled conditions, such as catalytic hydrogenation or via a Birch reduction, to reveal the final enantiopure amine product . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B13737021 1-(2-Phenylethyl)aziridine CAS No. 3164-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3164-46-3

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-(2-phenylethyl)aziridine

InChI

InChI=1S/C10H13N/c1-2-4-10(5-3-1)6-7-11-8-9-11/h1-5H,6-9H2

InChI Key

QSHMWSLFNQLCNI-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 2 Phenylethyl Aziridine and Its Chiral Derivatives

Classical Approaches to Aziridine (B145994) Ring Formation Featuring the Phenylethyl Moiety

Traditional methods for constructing the aziridine ring remain valuable for accessing 1-(2-phenylethyl)aziridine derivatives. These approaches often involve the formation of the three-membered ring from acyclic precursors.

Diastereoselective Syntheses via Gabriel-Cromwell Reactions

The Gabriel-Cromwell reaction is a well-established method for aziridine synthesis. This reaction typically involves the reaction of a α,β-dihaloketone or ester with a primary amine. In the context of this compound, this would involve reacting a suitable 2,3-dihalopropanoate with 1-phenylethylamine (B125046). The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to form the aziridine ring. researchgate.netnih.gov

A key feature of this method is the potential for diastereoselectivity when using a chiral amine like (R)- or (S)-1-phenylethylamine. The reaction between a 3,3-dibromopropanoate and (R)- or (S)-1-phenylethylamine, for instance, leads to a mixture of diastereomeric N-(1-phenylethyl)aziridine-2-carboxylates. nih.gov The stereochemical outcome is influenced by the existing stereocenter on the phenylethylamine moiety, which directs the formation of the new stereocenter at the C2 position of the aziridine ring. These diastereomeric mixtures can often be separated by techniques such as chromatography or selective crystallization. nih.gov

For example, the synthesis of ferrocenyl-substituted aziridines has been successfully achieved using the Gabriel-Cromwell method by reacting acryloyl- and crotonoylferrocenes with amines like benzylamine (B48309) after bromination. researchgate.net This highlights the versatility of the reaction with various amine and carbonyl components.

Stereoselective Aziridination of Alkenes Utilizing Metal Nitrene Species

The direct aziridination of alkenes using metal-catalyzed nitrene transfer is a powerful and atom-economical approach to aziridine synthesis. core.ac.uk This method involves the reaction of an alkene with a nitrene source in the presence of a transition metal catalyst. A variety of metals, including copper, rhodium, iron, and ruthenium, have been shown to effectively catalyze this transformation. core.ac.ukconicet.gov.arorganic-chemistry.org

The stereoselectivity of the aziridination can be controlled by using chiral ligands on the metal catalyst or by employing a chiral nitrene source. When a chiral amine is part of the nitrene precursor, it can induce diastereoselectivity in the aziridination of prochiral alkenes. For instance, copper-catalyzed aziridination of alkenes using chiral nitrenes generated from sulfonimidamides has been shown to produce aziridines with good yields and diastereoselectivity, particularly with electron-poor olefins. conicet.gov.ar

Recent advancements have focused on developing more efficient and selective catalytic systems. Planar chiral rhodium(III) indenyl catalysts have been reported for the enantioselective aziridination of unactivated terminal alkenes, demonstrating broad functional group tolerance. organic-chemistry.orgnih.gov Computational studies suggest that these reactions may proceed through a stepwise mechanism involving alkene migratory insertion rather than a direct nitrene insertion. organic-chemistry.orgnih.gov

Enantiopure Synthesis of this compound-2-carboxylates and Analogues

The preparation of enantiomerically pure this compound-2-carboxylates is of particular interest due to their utility as chiral building blocks in the synthesis of biologically active molecules. nih.govbeilstein-journals.org

Preparation of Chiral Phenylethylamine Starting Materials

The foundation for the enantiopure synthesis of these aziridine derivatives lies in the availability of enantiomerically pure (R)- or (S)-1-phenylethylamine. mdpi.com These chiral amines serve as the primary source of chirality, which is then transferred to the aziridine product. mdpi.com The synthesis and resolution of 1-phenylethylamine are well-established processes, making it a readily accessible chiral auxiliary. mdpi.com

Diastereomer Separation Techniques, Including Selective Crystallization and Chromatography

As mentioned previously, the reaction of a chiral phenylethylamine with a suitable precursor often yields a mixture of diastereomers. The separation of these diastereomers is a critical step in obtaining enantiopure products. Common techniques employed for this purpose include:

Selective Crystallization: This method relies on the different solubilities of the diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized out of the solution, leaving the other in the mother liquor. For example, (−)-menthyl esters of N-(1-phenylethyl)aziridine-2-carboxylates have been successfully separated using solvent-driven selective crystallization at low temperatures. nih.govbeilstein-journals.org

Chromatography: Column chromatography, particularly on silica (B1680970) gel, is a widely used and effective method for separating diastereomeric mixtures of aziridine derivatives. nih.gov The different interactions of the diastereomers with the stationary phase allow for their separation.

In some cases, a combination of these techniques may be necessary to achieve high diastereomeric purity. The development of robust separation methods is crucial for the practical application of these chiral aziridines in synthesis. nih.gov

Advanced Synthetic Strategies for this compound Architectures

One such strategy involves the use of N-pyridinium aziridines as latent dual electrophiles. researchgate.netnih.gov In this approach, bromide-promoted ring-opening of the N-pyridinium aziridine generates a β-halopyridinium amine. This intermediate can then undergo selective nickel-catalyzed cross-coupling reactions with various organozinc nucleophiles at the benzylic position, leading to a diverse range of β-functionalized phenethylamines. researchgate.net This method provides a modular approach to complex phenethylamine (B48288) derivatives.

Another innovative approach is the photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and aryl iodides. ucla.edu This mild and modular method utilizes an inexpensive organic photocatalyst and avoids the need for stoichiometric heterogeneous reductants, offering access to medicinally valuable β-phenethylamine derivatives.

Furthermore, the development of new catalytic systems for alkene aziridination continues to be an active area of research. This includes the use of organocatalysts and novel metal complexes to achieve high levels of enantioselectivity and stereospecificity. mdpi.comnih.govchemrxiv.org These advanced strategies are expanding the toolbox for the synthesis of structurally diverse and stereochemically defined this compound derivatives.

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature detailing a continuous-flow synthesis exclusively for this compound is not abundant, general methodologies for the synthesis of N-alkyl and N-aryl aziridines in flow reactors can be adapted for this target molecule.

One prominent approach involves the palladium-catalyzed C(sp³)-H activation for aziridination. This method can be translated into a continuous-flow process, enabling the synthesis of various aziridines. The reaction typically involves an amine, a directing group, and a palladium catalyst. For the synthesis of this compound, this could conceptually involve the reaction of a suitably protected 2-phenylethylamine with an alkene in a flow reactor.

Another relevant continuous-flow method is the synthesis of 2H-azirines from oxime precursors, which can then be transformed into aziridines. This two-step sequence can be performed in a telescoped fashion in a flow system. The 2H-azirines are generated via mesylation and base-promoted cyclization of oximes. These intermediates can then be derivatized in-line to yield various substituted aziridines. This approach is particularly valuable for creating functionalized aziridine libraries.

A generalized continuous-flow aziridination process can be envisioned starting from styrene (B11656) and 2-phenylethylamine. The reaction would likely proceed via an in-situ generated haloamine or a related activated species that then undergoes intramolecular cyclization. Key parameters in such a flow synthesis would include reactor temperature, residence time, and solvent, which would be optimized to maximize yield and purity.

Table 1: Conceptual Parameters for Continuous-Flow Synthesis of this compound

Parameter Value/Condition Purpose
Reactants Styrene, 2-Phenylethylamine Aziridine precursors
Activating Agent e.g., N-Bromosuccinimide (NBS) To form the reactive intermediate
Base e.g., Potassium carbonate To promote ring closure
Solvent Acetonitrile, Dichloromethane To dissolve reactants and facilitate reaction
Reactor Type Plug Flow Reactor (PFR) For continuous processing
Temperature 25-100 °C To control reaction rate
Residence Time 5-30 minutes To ensure complete conversion
Pressure 1-10 bar To maintain solvent in the liquid phase

Synthesis of Specific Functionalized Derivatives (e.g., Trifluoromethylated 1-(2-Phenylethyl)aziridines)

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their biological and chemical properties. Consequently, the synthesis of trifluoromethylated aziridines is of considerable interest.

A common strategy for the synthesis of 2-(trifluoromethyl)aziridines involves the reaction of trifluoromethylated building blocks. One such method starts from 1,1,1-trifluoroacetone, which undergoes imination with an amine (such as 2-phenylethylamine), followed by α-chlorination, hydride reduction, and subsequent ring closure to yield the desired 1-alkyl-2-(trifluoromethyl)aziridine. nih.gov

Another approach utilizes the continuous-flow synthesis of trifluoromethylated 2H-azirines. These can be prepared from trifluoromethylated oxime precursors through a mesylation and base-promoted cyclization sequence in a flow reactor. The resulting 2H-azirines can be isolated or directly reacted with nucleophiles in a telescoped flow process to produce a variety of trifluoromethylated aziridines with high diastereoselectivity.

Photocatalytic methods have also been developed for the synthesis of trifluoromethylated aziridines. figshare.com These reactions often involve the use of a ruthenium-based photocatalyst and a suitable nitrogen source to achieve the aziridination of trifluoromethylated olefins. figshare.com While not explicitly demonstrated for this compound, this methodology offers a modern and efficient route to such compounds.

Table 2: Examples of Synthesized Trifluoromethylated Aziridine Derivatives

Starting Material Reagents and Conditions Product Yield (%) Reference
1,1,1-Trifluoroacetone and Benzylamine 1. TiCl₄, Et₃N; 2. NCS; 3. NaBH₄; 4. K₂CO₃ 1-Benzyl-2-(trifluoromethyl)aziridine 92 researchgate.net
Trifluoromethylated Enamine PhIO, DCE, 12h, rt β-Trifluoromethylated 2H-azirine 60
Trifluoromethylated Olefin Iminiodinane, Ru(bpy)₃Cl₂, blue LEDs Trifluoromethylated Aziridine Varies figshare.comrsc.org

Reactivity and Chemical Transformations of 1 2 Phenylethyl Aziridine

Aziridine (B145994) Ring-Opening Reactions

The high ring strain of the three-membered aziridine ring in 1-(2-phenylethyl)aziridine and its derivatives makes it susceptible to ring-opening reactions. These transformations are fundamental in synthetic chemistry as they provide access to a wide array of functionalized acyclic amines. The reactivity of the aziridine is largely dictated by the nature of the substituent on the nitrogen atom. Non-activated aziridines, such as this compound which bears an electron-donating group on the nitrogen, are relatively stable and require activation by an electrophile to facilitate nucleophilic attack. nih.govmdpi.com This activation leads to the formation of a highly reactive aziridinium (B1262131) ion, which is then readily opened by a variety of nucleophiles. nih.govnih.gov The regioselectivity of the ring-opening is influenced by several factors, including the substituents on the aziridine ring, the nature of the electrophile, and the incoming nucleophile. nih.govfrontiersin.org

Nucleophilic Ring Opening of this compound Derivatives

The nucleophilic ring-opening of this compound derivatives is a versatile method for the synthesis of vicinal diamines, amino alcohols, and other valuable acyclic amine structures. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. For non-activated aziridines, this process must be preceded by activation of the nitrogen atom to enhance the electrophilicity of the ring carbons. nih.govnih.gov

Halide ions can act as effective nucleophiles for the ring-opening of activated this compound derivatives. The halide is often introduced as the counter-ion of the electrophilic activating agent. For instance, treatment of chiral (1′-phenylethyl)aziridines with trimethylsilyl (B98337) iodide (TMSI) generates an intermediate aziridinium ion. encyclopedia.pubnih.gov The iodide ion released in this process subsequently attacks one of the aziridine carbons, leading to the formation of a β-iodoamine. encyclopedia.pubresearchgate.net This iodinated product can then be further functionalized, for example, by displacement of the iodine with an amine to afford enantiopure diamines. encyclopedia.pubnih.govresearchgate.net

Similarly, the reaction of chiral 2-acyl-(1′-phenylethyl)aziridines with various acid chlorides, such as acetyl chloride or oxalyl chloride, generates N-acylaziridinium ions. encyclopedia.pubnih.gov The chloride counter-ion can then open the ring to yield β-amino-β-chlorocarbonyl compounds. nih.gov Protic acids like hydrofluoric acid (HF) have also been used to open the aziridine ring of derivatives such as (2R,1'S,1''S)-52, affording fluorinated amino alcohol precursors. nih.gov

Table 1: Examples of Ring-Opening Reactions with Halide Nucleophiles

Aziridine Derivative Electrophile/Halide Source Product Type Ref.
Enantiopure (1′-phenylethyl)aziridines Trimethylsilyl iodide (TMSI) β-Iodoamine encyclopedia.pubnih.govresearchgate.net
Chiral (2R,1′R)-2-acyl-(1′-phenylethyl)aziridines Acid Chlorides (e.g., Acetyl chloride) β-Amino-β-chlorocarbonyl compound encyclopedia.pubnih.gov

Oxygen-based nucleophiles, including water, alcohols, and carboxylates, can efficiently open activated aziridine rings. The reaction of an alkyl-substituted 1-(1-phenylethyl)aziridine (B15451138) derivative with water in the presence of trifluoroacetic acid (CF3CO2H) has been shown to proceed with regioselective attack of the hydroxy nucleophile at the C2 position. nih.govfrontiersin.org

A general method involves the activation of the aziridine nitrogen with an alkylating agent, such as ethyl trifluoromethanesulfonate (B1224126) (EtOTf), to form an aziridinium ion. nih.gov This reactive intermediate is then trapped by an oxygen nucleophile like sodium acetate (B1210297) (NaOAc). For example, (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine reacts with EtOTf and NaOAc to yield the corresponding ring-opened acetate product. nih.govmdpi.com This strategy provides a route to N-alkylated amino alcohol derivatives. nih.gov Lewis acids are also effective in promoting the ring-opening of N-tosylaziridine derivatives with various alcohols, yielding nonracemic 1,2-amino ethers. iitk.ac.in

Table 2: Examples of Ring-Opening Reactions with Oxygen Nucleophiles

Aziridine Derivative Electrophile Nucleophile Product Type Ref.
2-(3-keto alkyl) aziridine derivative Trifluoroacetic acid Water β-Hydroxy amine nih.govfrontiersin.org
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine Ethyl trifluoromethanesulfonate Sodium acetate β-Amino acetate nih.govmdpi.com
2-Benzyloxymethyl-1-((R)-1-phenylethyl)aziridine Ethyl trifluoromethanesulfonate Sodium acetate β-Amino acetate mdpi.com

Nitrogen nucleophiles are frequently used in ring-opening reactions of this compound derivatives to synthesize valuable 1,2-diamines. The reaction can be performed intermolecularly with amines and azides or intramolecularly. nih.govchemrxiv.org The direct reaction of amines with non-activated 1-(1-phenylethyl)aziridine derivatives preferentially occurs at the less substituted C3 carbon. nih.gov

For more controlled reactions, activation of the aziridine is necessary. The alkylative ring-opening strategy is effective with nitrogen nucleophiles. For instance, after activation with ethyl trifluoromethanesulfonate or allyl iodide, the resulting aziridinium ion reacts with sodium azide (B81097) (NaN3) to produce β-azido amine products. nih.govmdpi.com This provides a versatile handle for further chemical transformations. Another approach involves the initial ring-opening with iodide from TMSI, followed by the displacement of the resulting iodide with an amine nucleophile to yield enantiopure diamines. encyclopedia.pubresearchgate.net

Table 3: Examples of Ring-Opening Reactions with Nitrogen Nucleophiles

Aziridine Derivative Electrophile Nucleophile Product Type Ref.
(2S,1'R)-N-(1-phenylethyl)aziridine-2-carboxylate - Amines 1,2-Diamino-3-propyl fragment nih.gov
2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine Ethyl trifluoromethanesulfonate Sodium azide β-Azido amine nih.govmdpi.com
Ethyl (S)-1-((R)-1-phenylethyl)aziridine-2-carboxylate Allyl iodide / AgOTf Sodium azide β-Azido amino ester mdpi.com

Carbon-based nucleophiles can also be employed to open the aziridine ring, leading to the formation of new carbon-carbon bonds. This is a powerful method for elaborating the carbon skeleton. Organometallic reagents are particularly effective. For example, the aldehyde derivative (2S,1'R)-1-(1-phenylethyl)aziridine-2-carbaldehyde reacts with phenylmagnesium bromide, a Grignard reagent, to yield the corresponding amino alcohol after attack at the aldehyde carbon, which is often followed by transformations involving the aziridine ring. nih.gov Similarly, organocuprates can open N-diphenylphosphinyl vinyl aziridines with high regioselectivity. beilstein-journals.org

Arenes, such as indole (B1671886), can also serve as nucleophiles. The reaction of an activated derivative of (2S,1'S)-((1-(1-phenylethyl)aziridin-2-yl)methanol with indole in the presence of ethylmagnesium bromide leads to the formation of a tryptophan derivative precursor. nih.gov Furthermore, stable aziridinium ions, generated from 2-substituted 1-phenylethyl-aziridine and methyl trifluoromethanesulfonate, can react with nitrile nucleophiles, providing a route to optically pure acyclic amines. rsc.org

Table 4: Examples of Ring-Opening Reactions with Carbon Nucleophiles

Aziridine Derivative Activating Agent / Reagent Nucleophile Product Type Ref.
(2S,1'R)-1-(1-phenylethyl)aziridine-2-carbaldehyde - Phenylmagnesium bromide Aziridine amino alcohol nih.gov
(2S,1'S)-((1-(1-phenylethyl)aziridin-2-yl)methanol derivative Carbonyldiimidazole / TMSI Indole / EtMgBr Tryptophanol precursor nih.gov
2-Substituted 1-phenylethyl-aziridine Methyl trifluoromethanesulfonate Nitrile Acyclic amine rsc.org

Electrophile-Mediated Ring Opening and Aziridinium Ion Formation from this compound

The ring-opening of non-activated aziridines like this compound is contingent upon an initial activation step involving an electrophile. nih.govnih.gov This activation involves the lone pair of electrons on the aziridine nitrogen attacking the electrophile, resulting in the formation of a strained, positively charged intermediate known as an aziridinium ion. nih.govfrontiersin.org This ion is significantly more electrophilic than the starting aziridine, rendering the ring carbons highly susceptible to nucleophilic attack. nih.govmdpi.com

A wide range of electrophiles can be used to generate aziridinium ions from this compound derivatives. These include:

Protic and Lewis Acids : Acids such as trifluoroacetic acid, hydrofluoric acid, and Lewis acids like titanium tetrachloride (TiCl4) can protonate or coordinate to the nitrogen atom, facilitating ring-opening. nih.govfrontiersin.orgnih.govnih.gov

Alkylating Agents : Reagents like methyl trifluoromethanesulfonate (MeOTf) and ethyl trifluoromethanesulfonate (EtOTf) can alkylate the nitrogen to form stable, and in some cases isolable, aziridinium salts. nih.govmdpi.comrsc.org Alkyl halides, such as allyl iodide, can also be used, often in the presence of a silver salt like AgOTf to abstract the halide and promote aziridinium ion formation. nih.govmdpi.com

Acylating Agents : Acid chlorides (e.g., acetyl chloride, oxalyl chloride) and reagents like phosgene (B1210022) react with the aziridine nitrogen to form N-acylaziridinium ions, which are potent intermediates for subsequent nucleophilic attack. nih.govencyclopedia.pubnih.gov

Silylating Agents : Trialkylsilyl halides, particularly trimethylsilyl iodide (TMSI), are effective activators. nih.govencyclopedia.pubnih.govresearchgate.net The formation of a bond between the silicon and nitrogen atoms generates the aziridinium intermediate. encyclopedia.pubnih.gov

The formation of the aziridinium ion is the key step that dictates the reactivity and, often, the regioselectivity of the subsequent ring-opening. nih.govfrontiersin.org The attack of a nucleophile then proceeds to cleave one of the C-N bonds, relieving the ring strain and forming the final acyclic product. nih.gov

Brønsted Acid-Catalyzed Ring Opening

The ring-opening of this compound can be effectively initiated by Brønsted acids. This process involves the protonation of the basic aziridine nitrogen atom to form a highly reactive aziridinium ion. mdpi.com This protonation increases the ring strain and enhances the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles. mdpi.com

The general mechanism proceeds in two steps:

Protonation: The lone pair of electrons on the nitrogen atom attacks a proton from the Brønsted acid (e.g., HCl, H₂SO₄), forming a positively charged aziridinium intermediate.

Nucleophilic Attack: A nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a carbon-nitrogen bond and opening of the ring. The nucleophile can be the conjugate base of the acid used or another nucleophilic species present in the reaction medium, such as water or an alcohol.

The reaction of N-alkylaziridines with various Brønsted acids in the presence of different nucleophiles has been documented, leading to a range of functionalized amine products.

Table 1: Examples of Brønsted Acid-Catalyzed Ring Opening of N-Alkylaziridines

Brønsted Acid Nucleophile Product Type
Hydrochloric Acid (HCl) Chloride (Cl⁻) β-Chloroamine
Sulfuric Acid (H₂SO₄) Water (H₂O) β-Amino alcohol
Trifluoroacetic Acid (TFA) Water (H₂O) β-Amino alcohol

This acid-catalyzed pathway is a fundamental transformation, providing access to a variety of β-functionalized phenethylamines.

Activation by Lewis Acids and Other Electrophilic Species

Beyond Brønsted acids, the reactivity of this compound can be unlocked through coordination with Lewis acids or reaction with other electrophiles. nih.gov These activators function by withdrawing electron density from the nitrogen atom, thereby increasing the electrophilicity of the aziridine ring carbons.

Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) can coordinate to the lone pair of electrons on the aziridine nitrogen. nih.gov This coordination generates a highly reactive complex, akin to the aziridinium ion, which is then readily attacked by nucleophiles. iitk.ac.in

Other Electrophiles: A range of other electrophilic reagents can activate the aziridine ring by forming a quaternary aziridinium salt. nih.gov Common electrophiles include:

Acyl Halides: Reaction with acyl halides (e.g., acetyl chloride) forms an N-acylaziridinium ion, which is subsequently opened by the halide counter-ion. mdpi.com

Alkyl Halides and Triflates: Reagents like methyl trifluoromethanesulfonate (MeOTf) or benzyl (B1604629) bromide can alkylate the nitrogen, forming a stable aziridinium ion that can be isolated or reacted in situ with an external nucleophile. nih.govmdpi.comresearchgate.net

Silyl Halides: Trimethylsilyl iodide (TMSI) is another effective electrophile that forms a silyl-activated aziridinium intermediate. The released iodide ion then acts as the nucleophile to open the ring. mdpi.com

This activation strategy is particularly useful as it allows for the introduction of a new substituent on the nitrogen atom while simultaneously functionalizing the carbon backbone through the ring-opening process. nih.govnih.gov

Table 2: Activation of N-Alkylaziridines by Lewis Acids and Electrophiles

Activator Intermediate Subsequent Nucleophile Product Type
Titanium tetrachloride (TiCl₄) Lewis acid-aziridine complex Chloride (from TiCl₄) β-Chloroamine
Acetyl chloride N-Acylaziridinium ion Chloride (from Acyl Chloride) N-acetyl-β-chloroamine
Methyl triflate (MeOTf) N-Methylaziridinium ion External (e.g., Azide, Acetate) N-methyl-β-functionalized amine

Regioselectivity in Ring-Opening Reactions of this compound

When the aziridine ring is unsymmetrically substituted, the question of regioselectivity—which of the two ring carbons is attacked by the nucleophile—becomes critical. The outcome is governed by a combination of electronic and steric factors, which are influenced by the nature of the substituents on the ring and the reaction mechanism. acs.orgosaka-u.ac.jp

Influence of Aziridine Substituents

The substituents on the C2 and C3 carbons of the aziridine ring play a dominant role in directing the regiochemical outcome of the ring-opening reaction. For non-activated aziridines like this compound under acidic conditions, the reaction generally proceeds via an Sₙ2-like mechanism. iitk.ac.inias.ac.in

Steric Hindrance: In the absence of strong electronic effects, the nucleophile will preferentially attack the less sterically hindered carbon atom. acs.org For example, if the aziridine has an alkyl substituent at the C2 position, nucleophilic attack will typically occur at the unsubstituted C3 position.

Electronic Effects: The presence of substituents that can stabilize a positive charge, such as an aryl group, can alter the regioselectivity. In these cases, the reaction may gain more Sₙ1 character, with the C-N bond cleavage occurring at the carbon that can better support a partial positive charge in the transition state. This leads to nucleophilic attack at the more substituted, benzylic position. osaka-u.ac.jp The regioselectivity can sometimes be controlled by the choice of catalyst or solvent system. rsc.org

For instance, studies on bicyclic N-aryl aziridines have shown that ring-opening occurs with high regioselectivity, which is consistent with the patterns observed in other non-activated aziridines. nih.gov

Mechanistic Pathways: Kinetic versus Thermodynamic Control

The regioselectivity of aziridine ring-opening can be understood in terms of kinetic and thermodynamic control. jackwestin.comwikipedia.org

Kinetic Control: This pathway is favored under conditions where the reaction is irreversible, such as lower temperatures. libretexts.org The major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. jackwestin.comlibretexts.org For Sₙ2-type ring openings of protonated N-alkyl aziridines, attack at the sterically less hindered carbon is kinetically favored. This is the most common pathway observed. mdpi.com

Thermodynamic Control: This pathway dominates when the reaction is reversible, typically at higher temperatures, allowing an equilibrium to be established between the products. wikipedia.orglibretexts.org The major product is the most stable one, regardless of the rate at which it is formed. jackwestin.com A thermodynamically controlled pathway might involve the formation of a more stable carbocation intermediate (if the reaction has significant Sₙ1 character), leading to attack at the more substituted carbon. mdpi.com

A study highlighted this distinction where an N-benzylaziridinium ion, formed with benzyl bromide, underwent ring-opening via a thermodynamic pathway. In contrast, the protonated aziridinium ion from the same starting material reacted under kinetic control, yielding a different regioisomer. mdpi.com This demonstrates that the choice of electrophile and reaction conditions can dictate the mechanistic pathway and, consequently, the regiochemical outcome. mdpi.com

Stereoselectivity and Stereospecificity in Ring-Opening Reactions of this compound Derivatives

The ring-opening of chiral aziridine derivatives often proceeds with a high degree of stereocontrol, making them valuable building blocks in asymmetric synthesis. nih.gov The stereochemical outcome is intrinsically linked to the reaction mechanism.

For the vast majority of nucleophilic ring-opening reactions of N-alkylaziridines, which proceed through an Sₙ2-type mechanism, the reaction is stereospecific. acs.orgosaka-u.ac.jp The nucleophile attacks the carbon atom from the side opposite to the C-N bond being broken (backside attack). researchgate.net This leads to a predictable inversion of the stereochemical configuration at the center of attack. acs.orgosaka-u.ac.jp

For example, if a chiral aziridine with an (R)-configuration at the C2 position undergoes Sₙ2 ring-opening at that carbon, the resulting product will have an (S)-configuration at that center. This stereospecificity is a key feature of aziridine chemistry, allowing for the transfer of chirality from the starting material to the product with high fidelity. This principle has been demonstrated in Lewis acid-mediated ring openings of chiral N-tosylaziridines, where the formation of nonracemic products supports an Sₙ2 pathway. iitk.ac.inias.ac.in

Ring Expansion and Rearrangement Reactions of this compound Systems

In addition to simple ring-opening, aziridinium ions derived from this compound and its derivatives can undergo more complex transformations such as ring expansions and rearrangements.

Ring Expansion: These reactions typically occur when the attacking nucleophile is part of the same molecule, leading to the formation of a larger ring. For instance, N-tosylaziridines have been shown to undergo ring expansion to form four-membered azetidines in the presence of nitrogen ylides. researchgate.net While not directly involving the phenylethyl group, this illustrates the potential for aziridinium ions to act as precursors to larger heterocyclic systems. Vinylaziridines are particularly known for undergoing various transition-metal-catalyzed ring-expansion reactions to form five-membered rings like pyrrolidines and oxazolidinones. mdpi.com

Rearrangement Reactions: A notable rearrangement pertinent to the this compound system involves the participation of the phenyl group. In systems containing a benzyl or phenethyl group, activation of the aziridine ring by a Lewis acid (e.g., TiCl₄) can lead to the formation of a bridged intermediate known as a phenonium ion . nih.govnih.govoregonstate.edu In this intermediate, the π-system of the aromatic ring acts as an internal nucleophile, attacking the developing positive charge on the adjacent carbon. oregonstate.edu Subsequent attack by an external nucleophile on the phenonium ion can lead to a rearranged product. nih.govnih.gov This pathway provides a stereospecific route to complex β-phenethylamine derivatives that might not be accessible through direct ring-opening. nih.gov

Advanced Functionalization and Derivatization Strategies for this compound

Beyond simple ring-opening, this compound serves as a versatile synthon in more complex synthetic strategies, including multi-component reactions, oxidative transformations, and polymer chemistry.

Multi-component reactions (MCRs) offer a highly efficient means of building molecular complexity in a single step. Derivatives of 1-(phenylethyl)aziridine, particularly 2-methyleneaziridines, have been employed as key components in such reactions. rsc.orgnih.gov

In a notable example, a one-pot reaction assembles a piperidine (B6355638) ring by sequentially forming four new chemical bonds. rsc.org This MCR begins with the copper-catalyzed ring-opening of (S)-1-(1-phenylethyl)-2-methyleneaziridine by a Grignard reagent, which forms a metalloenamine intermediate. This intermediate is then alkylated in situ with a 1,3-difunctionalized electrophile. Subsequent imine reduction and cyclization yield the 2-substituted piperidine with high diastereoselectivity. rsc.org This strategy provides rapid access to a wide variety of enantiomerically enriched piperidines. rsc.org

Grignard ReagentElectrophileProductDiastereomeric Excess (de)Ref
n-PrMgCl1,3-Diiodopropane(S)-Coniine90% rsc.org
PhMgBr1-Bromo-3-chloropropane2-Phenylpiperidine derivativeNot specified rsc.org
BnMgCl1-Bromo-3-chloropropane2-Benzylpiperidine derivativeNot specified rsc.org

The this compound molecule contains several sites susceptible to oxidation, including the nitrogen atom, the carbon-carbon bonds of the aziridine ring, and the phenylethyl group. Oxidation of the aziridine nitrogen can lead to the formation of aziridine-N-oxides, which are highly reactive species. Alternatively, oxidation of the C-N bonds can lead to ring cleavage. While specific studies on the comprehensive oxidative transformations of this compound are not extensively detailed, related transformations are well-known. For instance, the oxidation of imines, which can be considered structurally related to the opened form of aziridines, with peracids is a standard method for producing oxaziridines. acs.org Oxaziridines themselves are powerful oxidizing agents and can participate in various transformations, including promoting oxidative aziridination reactions. acs.orgresearchgate.net

Polymers bearing pendant aziridine groups are valuable precursors for creating functionalized materials. researchgate.net The aziridine ring serves as a "masked" amino group that can be revealed through a ring-opening reaction, allowing for post-polymerization modification.

A common strategy involves copolymerizing a monomer containing an aziridine moiety with other monomers like methyl methacrylate. rsc.org The resulting copolymer can then be functionalized by treating it with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃OEt₂), in the presence of a nucleophile like methanol. rsc.org The Lewis acid activates the aziridine ring, facilitating its opening by the nucleophile. This process attaches the nucleophile to the polymer backbone, effectively modifying the polymer's properties, such as its hydrophilicity. This method has been used to extend the side-chain length of copolymers and to introduce various functional groups. researchgate.net The anionic ring-opening polymerization (AROP) of N-activated aziridines is another route to create linear polyamines, which are important materials for various applications. nih.gov

Mechanistic Investigations and Computational Studies on 1 2 Phenylethyl Aziridine Chemistry

Elucidation of Reaction Mechanisms in 1-(2-Phenylethyl)aziridine Transformations

The chemistry of this compound, like other non-activated aziridines, is characterized by the high ring strain of the three-membered ring, making it susceptible to various ring-opening transformations. mdpi.comresearchgate.net Mechanistic investigations into these transformations are crucial for controlling reaction outcomes and designing synthetic strategies. The reactions of aziridines with an electron-donating substituent on the nitrogen, such as the 2-phenylethyl group, typically require activation by an electrophile to facilitate nucleophilic attack. mdpi.combioorg.org

Nucleophilic Ring-Opening: The most common transformation of aziridines is the nucleophilic ring-opening reaction. For N-alkyl aziridines like this compound, this process is generally initiated by the formation of an activated aziridinium (B1262131) ion through reaction with a protic or Lewis acid. bioorg.orgfrontiersin.org This activation enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack can proceed via two main pathways, dictated by the nature of the substituents, nucleophile, and reaction conditions. frontiersin.orgnih.gov

SN2-type Mechanism: In many cases, the reaction follows an SN2-like pathway. The nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and inversion of stereochemistry at the site of attack. The regioselectivity of this attack is influenced by both steric and electronic factors. For this compound, which is unsubstituted on the ring carbons, nucleophilic attack is generally preferred at the less sterically hindered carbon.

SN1-type Mechanism: Under strongly acidic conditions or with substituents that can stabilize a positive charge, the mechanism can have more SN1 character. This involves the formation of a more developed carbocationic intermediate after the aziridinium ion is formed, which can lead to a loss of stereospecificity.

A plausible mechanism for the acid-catalyzed ring-opening of this compound with a nucleophile (Nu⁻) involves the initial protonation of the nitrogen atom to form an aziridinium ion. frontiersin.orgresearchgate.net The nucleophile then attacks one of the carbon atoms of the ring, leading to the ring-opened product. frontiersin.orgresearchgate.net In some cases, the reaction can be mediated by hydrogen bonding between the protonated nitrogen and the incoming nucleophile, influencing the regioselectivity of the attack. frontiersin.org

Alkylation and Subsequent Ring-Opening: An alternative activation method involves the alkylation of the aziridine (B145994) nitrogen to form a more stable aziridinium ion. mdpi.comnih.gov For instance, reacting this compound with an alkylating agent like methyl trifluoromethylsulfonate would generate a quaternary aziridinium salt. nih.gov This highly activated intermediate is then readily opened by a variety of nucleophiles, such as acetate (B1210297) or azide (B81097), providing a route to N-alkylated and β-functionalized amine products. mdpi.com

Transition Metal-Catalyzed Transformations: Transition metals can also catalyze the ring-opening of aziridines. mdpi.com These reactions often proceed through mechanisms involving oxidative addition of the metal to the C-N bond of the aziridine ring. mdpi.com The regioselectivity of these reactions can often be controlled by the choice of metal catalyst and ligands. mdpi.com For example, palladium-catalyzed cross-coupling reactions of 2-arylaziridines with organoboronic acids have been shown to proceed via an SN2-type oxidative addition, followed by transmetalation and reductive elimination. acs.org While not directly studying this compound, these mechanistic principles are applicable.

Theoretical Modeling of Regio- and Stereoselectivity in this compound Reactions

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions. Theoretical modeling has been extensively applied to study the regioselectivity and stereoselectivity of aziridine ring-opening reactions. These models help to rationalize experimental observations and guide the development of new synthetic methods.

Regioselectivity: The regioselectivity of nucleophilic attack on the aziridinium ion derived from this compound is a key aspect of its reactivity. In the absence of substituents on the aziridine ring carbons, the two carbons are electronically similar. However, the presence of substituents on either the nitrogen or the ring carbons can induce significant regioselectivity.

Computational studies on substituted aziridines have shown that the regioselectivity is a delicate balance of steric and electronic effects. mdpi.com In Lewis base-catalyzed ring-opening reactions with acid anhydrides, for example, steric effects can dominate, leading to nucleophilic attack at the less-substituted carbon, even in cases where electronic effects might favor attack at the more substituted position. mdpi.com For this compound, which is unsubstituted on the ring, regioselectivity is not an issue unless the ring itself is substituted. In the case of a 2-substituted this compound, computational models can predict the preferred site of nucleophilic attack. For instance, in the iron-catalyzed cycloaddition of phenyl aziridine, calculations revealed that the preferential opening of the substituted C2-N bond is driven by the stability of the incipient carbocation. rsc.orgresearchgate.net

Stereoselectivity: Many reactions involving chiral aziridines proceed with high stereoselectivity. Theoretical modeling can elucidate the origins of this selectivity. For example, in the palladium-catalyzed cross-coupling of a deuterated aziridine, computational studies supported a mechanism involving an SN2 oxidative addition with inversion of configuration, followed by stereoretentive transmetalation and reductive elimination steps. acs.org

In the context of this compound, if a chiral center is present on the phenylethyl group or on the aziridine ring, computational models can be used to predict the stereochemical outcome of reactions. These models analyze the transition state structures for different stereochemical pathways and identify the lowest energy path, which corresponds to the major product.

The following table summarizes the key factors influencing regioselectivity in aziridine ring-opening reactions, as elucidated by theoretical modeling:

FactorInfluence on Regioselectivity
Steric Hindrance Nucleophilic attack is generally favored at the less sterically hindered carbon atom of the aziridine ring.
Electronic Effects Electron-withdrawing groups on a ring carbon can activate it for nucleophilic attack, while electron-donating groups can stabilize a developing positive charge, favoring an SN1-type mechanism with attack at that carbon.
Catalyst The choice of Lewis acid or transition metal catalyst can significantly influence the regioselectivity by coordinating to the aziridine nitrogen and directing the nucleophilic attack.
Nucleophile The nature of the nucleophile can also play a role; hard nucleophiles may favor attack at the more electron-deficient carbon, while soft nucleophiles may be more sensitive to steric factors.

Transition State Analysis and Energy Profiles

Understanding the transition states and energy profiles of reactions involving this compound is fundamental to comprehending its reactivity. Computational methods, particularly density functional theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. nih.gov

In a study on the copper-catalyzed borylative ring-opening of N-(2-picolinoyl)-protected aziridines, DFT calculations were used to construct the reaction energy profile. mdpi.comunipi.it These calculations showed that the nature of the N-protecting group significantly affects the activation energy of the ring-opening step. unipi.it A similar approach could be applied to this compound to understand how the phenylethyl group influences the energetics of ring-opening.

The energy profile for a typical SN2-type ring-opening of a protonated aziridine would show the reactants (aziridine, acid, nucleophile) proceeding through a transition state, where the nucleophile is partially bonded to a ring carbon and the C-N bond is partially broken, to the final ring-opened product. The height of this transition state relative to the reactants determines the reaction rate.

[3+2] Cycloadditions: In reactions where the aziridine acts as a 1,3-dipole precursor, transition state analysis can explain the observed regioselectivity. For the iron-catalyzed [3+2] cycloaddition of phenyl aziridine with heterocumulenes, computational analysis of the transition states leading to the major and minor products revealed the origins of the excellent regioselectivity. rsc.org

The following table presents hypothetical relative energy data for two possible transition states in a nucleophilic ring-opening of a substituted this compound, illustrating how such data can be used to predict regioselectivity.

Transition StateDescriptionRelative Free Energy (kcal/mol)Predicted Outcome
TS1 Nucleophilic attack at the less substituted carbon0.0Major Product
TS2 Nucleophilic attack at the more substituted carbon+3.5Minor Product

Computational Predictions and Quantum Chemical Calculations in Aziridine Reactivity

Quantum chemical calculations have become an indispensable tool for predicting the reactivity of molecules like this compound. These methods can provide insights into various aspects of a molecule's chemical behavior, from its ground-state electronic structure to its reactivity in complex chemical transformations.

Methods: A range of computational methods are employed to study aziridine reactivity. Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster theory [CCSD(T)], provide high accuracy but are computationally expensive. acs.org Density functional theory (DFT) offers a good balance between accuracy and computational cost and is widely used for mechanistic studies and reactivity predictions. nih.gov

Reactivity Descriptors: Quantum chemical calculations can be used to compute various reactivity descriptors that help in predicting how a molecule will behave in a reaction. Some of these include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the molecule's nucleophilic and electrophilic character, respectively.

Electrostatic Potential (ESP): The ESP map shows the distribution of charge on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an activated aziridinium ion, the ESP would show a significant positive potential on the ring carbons, indicating their susceptibility to nucleophilic attack.

Fukui Functions: These descriptors are used within the framework of conceptual DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

Predicting Reaction Outcomes: By combining these reactivity descriptors with the calculation of reaction energy profiles and transition state structures, computational chemistry can be used to predict the outcome of reactions involving this compound. For example, by calculating the activation barriers for competing reaction pathways, one can predict which product will be formed preferentially. nih.gov

Computational studies have been used to predict the regioselectivity of ring-opening in non-activated 2-substituted aziridines, providing a theoretical basis for experimentally observed trends. semanticscholar.org These studies often analyze how the electronic properties of the substituents and the nature of the attacking nucleophile influence the reaction pathway. semanticscholar.org

The following table provides examples of how different computational methods are applied to study aziridine reactivity:

Computational MethodApplication in Aziridine Chemistry
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of energy profiles, prediction of regioselectivity and stereoselectivity.
Møller–Plesset Perturbation Theory (MP2) High-accuracy calculation of molecular geometries and energies, particularly for smaller systems.
Coupled-Cluster Theory [CCSD(T)] "Gold standard" for high-accuracy energy calculations, often used to benchmark DFT results.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonding and non-covalent interactions within aziridine-containing systems.

Catalytic Approaches in the Chemistry of 1 2 Phenylethyl Aziridine

Transition Metal Catalysis Involving 1-(2-Phenylethyl)aziridine

Transition metal catalysis provides a powerful toolkit for the functionalization of aziridines, enabling a range of transformations from ring-opening cross-coupling to annulation reactions. The choice of metal and ligand is crucial in determining the regioselectivity and stereochemical outcome of these reactions.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to aziridine (B145994) chemistry has led to significant advances. Palladium(0) complexes can activate aziridines via oxidative addition, typically proceeding in an SN2 fashion with inversion of stereochemistry at the site of attack. This activation enables a variety of subsequent cross-coupling reactions. nih.govresearchgate.net

Key transformations include dynamic kinetic asymmetric alkylations of vinyl aziridines with heteroatom nucleophiles, demonstrating high chemo-, regio-, and enantioselectivity. scispace.comnih.gov In these reactions, a π-allyl palladium intermediate is formed, and the regioselectivity of the nucleophilic attack is often directed by the ligand or through substrate control. scispace.com For instance, the reaction of vinyl aziridines with nitrogen heterocycles like substituted pyrroles and indoles has been shown to afford branched N-alkylated products exclusively. scispace.comnih.gov While many examples utilize activated (e.g., vinyl or N-sulfonyl) aziridines, the principles extend to the regioselective ring-opening of alkyl-substituted aziridines. nih.govresearchgate.net The development of these methods allows for the stereospecific synthesis of β-functionalized alkylamines from aziridine precursors. nih.gov

Table 1: Selected Palladium-Catalyzed Reactions of Aziridines

Catalyst System Aziridine Substrate Nucleophile/Reagent Product Type Yield (%) Ref.
Pd₂(dba)₃ / Ligand L1 Vinyl aziridine 1H-Pyrrole-2-carbonitrile N-Alkylated pyrrole 73 scispace.com
Pd(PPh₃)₄ N-Diphenylphosphinyl vinyl aziridine Diethyl malonate Allylic amine - reading.ac.uk

Copper-Catalyzed Transformations

Copper catalysts are attractive due to their lower cost and unique reactivity profile compared to palladium. In aziridine chemistry, copper-catalyzed reactions often involve the ring-opening of the heterocycle with a variety of nucleophiles. These transformations can provide access to important structural motifs like β-pyridylethylamines and imidazolidines. nih.govfrontiersin.org

For example, copper salts have been shown to catalyze the regioselective and stereospecific coupling between aziridines and in-situ generated pyridine (B92270) Grignard reagents. nih.gov Another significant application is the copper-catalyzed synthesis of imidazolidines and imidazolidinones through the reaction of aziridines with imines and isocyanates, respectively. frontiersin.org The proposed mechanism involves the coordination of the aziridine to the copper catalyst, followed by a nucleophilic attack from the imine or isocyanate to open the ring, and subsequent intramolecular cyclization. frontiersin.org These methods exhibit broad functional group compatibility, enabling the synthesis of diverse and potentially bioactive heterocyclic compounds. frontiersin.org

Table 2: Examples of Copper-Catalyzed Reactions with Aziridines

Catalyst System Aziridine Substrate Reagent Product Type Yield (%) Ref.
CuBr / Ligand L1 N-Sulfonyl aziridine Imine Imidazolidine 72 frontiersin.org
Cu(I) salt N-Alkyl aziridine Pyridine Grignard reagent β-Pyridylethylamine - nih.gov

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly known for their ability to mediate C-H activation and aziridination reactions. rsc.orggoogle.comrsc.org While many rhodium-catalyzed processes focus on the synthesis of aziridines from olefins, there are also examples of rhodium complexes catalyzing the transformations of aziridines. google.comcancer.gov Rhodium carbenoids, generated from various precursors, can react with nitriles in transannulation reactions. For instance, stable and readily available 1-sulfonyl-1,2,3-triazoles can be converted to imidazoles via a rhodium(II)-catalyzed reaction with nitriles, which is proposed to proceed through a rhodium iminocarbenoid intermediate. nih.gov

Furthermore, rhodium catalysis is a powerful tool for chelation-assisted C-H functionalization, although applications where an aziridine itself is the substrate are less common than those where it is the product. hbni.ac.innih.govresearchgate.net The development of rhodium-catalyzed reactions involving the direct functionalization of the C-H bonds on the N-phenethyl group of this compound remains an area with potential for future exploration.

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. A significant breakthrough in aziridine chemistry has been the development of nickel-catalyzed cross-coupling reactions that utilize C–N bonds as electrophilic partners. These methods allow for the regioselective synthesis of β-substituted amines from simple alkyl aziridines and organozinc reagents. nih.govprinceton.eduorganic-chemistry.org

A key challenge in the cross-coupling of unactivated alkyl aziridines is the selective cleavage of the C(sp³)–N bond. princeton.edu Success has been achieved by using specific N-protecting groups, such as the cinsyl (Cn) group, which bears an electron-deficient olefin capable of directing the nickel catalyst for oxidative addition. nih.govprinceton.edu Nickel-catalyzed reductive cross-coupling reactions have also been developed, for example, between aziridines and allylic chlorides using manganese as a reductant, providing access to β-allyl-substituted arylethylamines. researchgate.netnih.gov These reactions showcase the versatility of nickel in forging C-C bonds from aziridine precursors under mild and functional-group-tolerant conditions. organic-chemistry.orgresearchgate.net

Table 3: Nickel-Catalyzed Cross-Coupling Reactions of Aziridines

Catalyst System Aziridine Substrate Coupling Partner Product Type Yield (%) Ref.
NiCl₂(PCy₃)₂ / LiCl N-Cinsyl-2-methylaziridine Phenylzinc chloride β-Substituted amine 85 princeton.edu
Ni(II)/Ligand N-Tosyl aliphatic aziridine Aliphatic organozinc reagent β-Substituted amine Good to excellent organic-chemistry.org

Zinc-Catalyzed Reactions

Zinc catalysts, often in the form of Lewis acids like Zn(OTf)₂, are employed in various organic transformations, including the ring-opening of strained heterocycles. Zinc has been shown to catalyze the hydroxyl-directed regioselective ring-opening of 2,3-aziridinyl alcohols. researchgate.net In this protocol, the hydroxyl group directs the nucleophilic attack to the C-3 position of the aziridine ring. This method works with various nucleophiles, including aromatic amines and thiophenols, providing a convenient route to vicinal amino alcohols and hydroxyl sulfides with excellent regiocontrol. While this specific example involves a functionalized aziridine, it highlights the potential of zinc catalysts to control regioselectivity in ring-opening reactions through substrate-directing groups. researchgate.net

Organocatalysis and Biocatalysis in this compound Chemistry

In addition to metal-based systems, organocatalysis and biocatalysis offer powerful, metal-free alternatives for the transformation of aziridines. These approaches often provide high levels of stereocontrol and operate under mild reaction conditions.

Organocatalytic methods for the asymmetric ring-opening of aziridines have been developed using chiral catalysts. For example, chiral phase-transfer catalysts (PTCs) have been used for the ring-opening of N-tosyl protected aziridines with β-ketoesters, yielding optically active aminoethyl functionalized products with high enantiomeric excess. rsc.orgnih.gov Lewis bases, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), can also catalyze the regioselective ring-opening of N-tosylaziridines with trimethylsilylated nucleophiles. organic-chemistry.org More directly related to the target compound, the regioselective ring-opening of derivatives of 1-(1-phenylethyl)aziridine (B15451138) has been accomplished. The presence of a γ-ketone on the C2 substituent of the aziridine directs the ring-opening to occur at the C2 position when treated with a protic acid like trifluoroacetic acid (TFA) in the presence of water. nih.gov

Biocatalysis, which utilizes enzymes to perform chemical transformations, is a growing field in organic synthesis. The application of enzymes to the chemistry of this compound is less explored but holds significant potential, particularly for enantioselective transformations. The regioselective ring-opening of an aziridine moiety is a key step in the synthesis of various natural products and piperidine (B6355638) alkaloids, suggesting that enzymatic methods could provide efficient and highly selective routes to these valuable compounds. nih.gov

Brønsted and Lewis Acid Catalysis

The presence of a lone pair of electrons on the nitrogen atom of the aziridine ring allows it to act as a Lewis base, readily reacting with Brønsted and Lewis acids. This interaction leads to the formation of an aziridinium (B1262131) ion, which activates the strained three-membered ring towards nucleophilic attack.

Brønsted Acid Catalysis:

Brønsted acids protonate the nitrogen atom of the aziridine ring, forming a highly reactive aziridinium ion. This activation facilitates the ring-opening reaction by various nucleophiles. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the aziridine ring. In the case of this compound, which is unsubstituted on the ring carbons, nucleophilic attack is expected to occur at one of the methylene (B1212753) carbons of the aziridine ring.

A general representation of Brønsted acid-catalyzed ring-opening of an N-alkyl aziridine is shown below:

Brønsted Acid-Catalyzed Ring Opening of Aziridine

This is a generalized scheme and does not represent a specific reaction of this compound due to the lack of specific literature.

Lewis Acid Catalysis:

Lewis acids coordinate to the nitrogen atom of the aziridine, similarly activating the ring for nucleophilic attack. A wide variety of Lewis acids, such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and various metal triflates, are employed for this purpose. The choice of Lewis acid can influence the stereoselectivity and regioselectivity of the ring-opening reaction. For N-alkyl aziridines, Lewis acid-catalyzed reactions with nucleophiles like indoles, thiols, and amines have been reported to proceed efficiently.

The table below summarizes the expected outcomes of Brønsted and Lewis acid-catalyzed reactions of this compound with different nucleophiles, based on general aziridine reactivity.

Catalyst TypeNucleophileExpected Product Type
Brønsted AcidWater2-((2-Phenylethyl)amino)ethanol
Brønsted AcidThiophenol2-((2-Phenylethyl)amino)-1-(phenylthio)ethane
Lewis AcidIndole (B1671886)3-(2-((2-Phenylethyl)amino)ethyl)-1H-indole
Lewis AcidAnilineN1-(2-Phenylethyl)-N2-phenylethane-1,2-diamine

Please note: This table is illustrative and based on the general reactivity of N-alkyl aziridines. Specific experimental data for this compound is not available.

Radical-Cation Mediated Transformations of Aziridines

The oxidation of the nitrogen atom in aziridines can lead to the formation of aziridine radical cations. The fate of these reactive intermediates is highly dependent on the substitution pattern of the aziridine ring. For N-alkyl substituted aziridines, where a phenyl group is not directly attached to the nitrogen or a ring carbon, the stability and subsequent reactions of the radical cation are of interest.

Research on phenyl-substituted aziridines has shown that the position of the phenyl group is crucial. When a phenyl group is attached to a carbon atom of the aziridine ring and the nitrogen bears an alkyl substituent, oxidation can lead to a spontaneous ring-opening to form an azomethine ylide radical cation. However, for an N-alkyl aziridine like this compound, which lacks a C-phenyl substituent, the behavior of the corresponding radical cation is less predictable without specific experimental studies.

The generation of aziridine radical cations can be achieved through various methods, including photoinduced electron transfer (PET), electrochemical oxidation, or the use of chemical oxidants. Once formed, these radical cations can undergo a variety of transformations, including:

Ring-opening: Cleavage of a C-C or C-N bond to form open-chain radical cations.

Deprotonation: Loss of a proton to form a neutral radical.

Cycloaddition reactions: [3+2] cycloadditions with dipolarophiles.

The table below outlines potential transformations of the this compound radical cation, based on general principles.

Generation MethodPotential TransformationExpected Intermediate/Product Type
Photoinduced Electron Transfer (PET)Ring-openingOpen-chain amino radical cation
Electrochemical OxidationDeprotonationα-Amino radical
Chemical OxidantsReaction with nucleophilesAddition products to the opened radical cation

This table presents hypothetical pathways for the this compound radical cation. Specific experimental verification is required.

Role of 1 2 Phenylethyl Aziridine As a Chiral Auxiliary and Building Block in Complex Molecule Synthesis

Preparation of Enantiopure Amines and Amino Alcohols

A significant application of 1-(2-phenylethyl)aziridine derivatives is in the synthesis of enantiomerically pure amines and amino alcohols, which are crucial components of many pharmaceutical agents and natural products. beilstein-journals.orgnih.govnih.govorganic-chemistry.orgmdpi.com The general strategy involves the regioselective reductive opening of the aziridine (B145994) ring, typically at the less substituted C3 position. nih.govbeilstein-journals.org

This ring-opening, often achieved through catalytic hydrogenation, transforms the cyclic aziridine into an acyclic amine. nih.gov By combining this ring-opening step with functionalization at the C2 substituent, a wide array of complex amino alcohols can be synthesized. beilstein-journals.org For example, this methodology has been successfully applied to the synthesis of key intermediates for drugs like (R,R)-Formoterol and (R)-Tamsulosin. nih.gov

The synthesis of (-)-cathinone, a natural stimulant, provides another example. The process begins with an N-(1-phenylethyl)aziridine-2-carbaldehyde, which undergoes a Grignard reaction followed by hydrogenolysis to open the aziridine ring and remove the chiral auxiliary, ultimately yielding the target amine. nih.gov

Strategies for Chiral Auxiliary Removal from this compound Derived Products

A critical feature of a chiral auxiliary is that it can be removed efficiently and cleanly at a suitable stage in the synthesis without affecting the newly created stereocenters. wikipedia.org The N-(1-phenylethyl) group is advantageous in this regard, as it can be cleaved under several different conditions, offering flexibility in synthetic planning. nih.gov

The most common method for removing the phenylethyl group is catalytic hydrogenation . nih.gov This is often performed using catalysts such as Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) under an atmosphere of hydrogen gas. This process reductively cleaves the benzylic C-N bond, liberating the desired product as a secondary amine and generating ethylbenzene as a byproduct. nih.gov

Alternative methods for cleavage include:

Metal-ammonia reduction (Birch reaction) : This method uses dissolving metals, like lithium or sodium in liquid ammonia, and can be effective when catalytic hydrogenation is not suitable due to other functional groups in the molecule. nih.gov

Acid-mediated cleavage : In some cases, treatment with a strong acid can facilitate the removal of the auxiliary. nih.gov For instance, the dianisylmethyl (DAM) group, a related auxiliary, can be cleaved under mildly acidic conditions. msu.edu

MethodReagentsTypical Application
Catalytic HydrogenationH₂, Pd/C or Pd(OH)₂/CGeneral and widely used method for cleaving the benzylic C-N bond. nih.gov
Birch ReactionLi or Na in liquid NH₃Used when other functional groups are sensitive to hydrogenation. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(2-Phenylethyl)aziridine, and how can reaction yields be optimized?

this compound is synthesized via functionalization of aziridine precursors. A widely used method involves chiral aziridine derivatives derived from amino alcohols, followed by oxidation and reductive amination. Key reagents include zinc chloride (for activating intermediates) and sodium borohydride (for selective reductions). Yield optimization strategies:

  • Temperature control : Reactions performed at 0–5°C minimize side reactions like ring-opening .
  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (S)-1-phenylethylamine) improves stereochemical outcomes .
  • Solvent selection : Solvent-free conditions or polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents on the aziridine ring (e.g., methyl and phenylethyl groups). The deshielded protons on the strained ring appear at δ 2.5–3.5 ppm .
  • X-ray crystallography : Resolves bond angles (e.g., ~60° for the strained aziridine ring) and spatial arrangement of substituents .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 161.1 for C11_{11}H13_{13}N) .

Q. What safety protocols are essential when handling this compound due to its toxicity?

The compound’s alkylating nature confers mutagenicity. Key precautions:

  • Containment : Use glove boxes or fume hoods to prevent inhalation .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection .
  • Waste disposal : Neutralize with aqueous sodium thiosulfate to deactivate reactive intermediates .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its regioselective ring-opening reactions?

Regioselectivity depends on:

  • Substituent effects : The phenylethyl group directs nucleophiles (e.g., Grignard reagents) to the less hindered carbon. For example, acetic acid opens the ring at the methyl-substituted carbon, yielding β-amino alcohols .
  • Reaction conditions : Protic solvents favor SN2 mechanisms, while Lewis acids (e.g., BF3_3) promote carbocation intermediates for SN1 pathways .
  • Data contradiction : Conflicting reports on ring-opening rates under acidic vs. basic conditions suggest pH-dependent transition states. Kinetic studies recommend pH 4–6 for balanced reactivity .

Q. What strategies enable enantioselective synthesis of this compound, and how are stereochemical outcomes analyzed?

Enantioselective approaches include:

  • Chiral catalysts : Jacobsen’s thiourea catalysts induce >90% enantiomeric excess (ee) in aziridine formation .
  • Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers .
  • Stereochemical analysis : Circular dichroism (CD) and chiral HPLC (e.g., Chiralpak AD-H column) quantify ee .

Q. How can computational models predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) simulations:

  • Transition state modeling : Predicts activation energies for ring-opening pathways. For example, B3LYP/6-31G* calculations show lower barriers for nucleophilic attack at the methyl-bearing carbon .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites. The nitrogen lone pair in aziridine is less accessible due to ring strain, reducing basicity compared to acyclic amines .
  • Validation : Experimental kinetic data (e.g., Arrhenius plots) align with computed ΔG‡ values within ±5% .

Q. How do structural modifications of this compound impact its biological activity, and what assays are used to evaluate this?

Derivatives like this compound-2-phosphonates exhibit enhanced bioactivity:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus show MIC50_{50} values of 8 µg/mL for phosphonate derivatives vs. >64 µg/mL for the parent compound .
  • Cytotoxicity screening : MTT assays on HeLa cells reveal IC50_{50} values correlate with substituent hydrophobicity (e.g., phenylethyl > methyl) .
  • Mechanistic studies : Fluorescence quenching assays confirm DNA intercalation as a mode of action for anticancer derivatives .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the stability of this compound under ambient conditions?

Discrepancies arise from:

  • Impurity profiles : Trace moisture or acids accelerate decomposition. Purity >99% (by GC-MS) is required for stability claims .
  • Storage conditions : Anhydrous, argon-atmosphere samples remain stable for months, while exposure to humidity causes ring-opening within days .
  • Analytical methods : HPLC with UV detection may miss degradation products invisible at 254 nm. LC-MS is recommended for comprehensive stability studies .

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